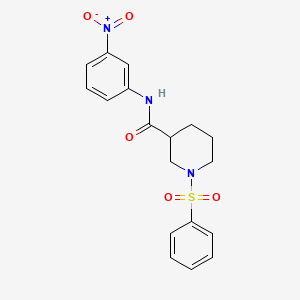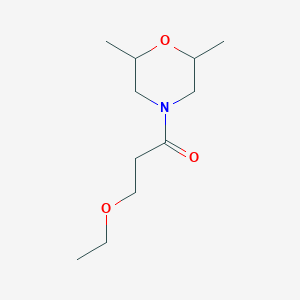![molecular formula C20H16ClFN2O3S B4197412 N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197412.png)
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CFTRinh-172 and is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in regulating the movement of ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis. CFTRinh-172 has been shown to be a useful tool in studying the function of CFTR and has potential therapeutic applications in the treatment of cystic fibrosis.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 inhibits the function of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide by binding to a specific site on the protein. This binding site is located in the cytoplasmic domain of this compound and is thought to be involved in regulating the opening and closing of the ion channel. By binding to this site, N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 prevents this compound from functioning properly, leading to a decrease in ion transport across cell membranes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been shown to have specific effects on the function of this compound, but its broader effects on cellular physiology are not well understood. Studies have suggested that N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 may have off-target effects on other ion channels and transporters, which could have implications for its use in research. Additionally, the long-term effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 on cellular function and viability are not well characterized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has several advantages as a research tool, including its specificity for N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and its ability to inhibit this compound function in a reversible manner. However, there are also limitations to its use. N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been shown to have off-target effects on other ion channels and transporters, which could complicate data interpretation. Additionally, the long-term effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 on cellular function and viability are not well understood, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibitors, which could be useful in studying the function of this compound and in developing new therapies for cystic fibrosis. Another area of interest is the investigation of the off-target effects of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172, which could provide insights into the broader effects of this compound on cellular physiology. Finally, there is interest in exploring the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 and other this compound modulators in the treatment of cystic fibrosis and other diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been widely used in scientific research to study the function of N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. In particular, N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been used to investigate the role of this compound in epithelial ion transport, as well as in the pathophysiology of cystic fibrosis. N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has also been used to study the effects of this compound modulators, which are compounds that can enhance or restore this compound function. This compound modulators have shown promise as a potential therapy for cystic fibrosis, and N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamideinh-172 has been used to evaluate the efficacy of these compounds.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-13-6-9-15(10-7-13)28(26,27)24-19-5-3-2-4-16(19)20(25)23-14-8-11-18(22)17(21)12-14/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUROSRSJGWGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4197346.png)
![6-(2-bromophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4197353.png)
![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4197358.png)
![3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4197366.png)

![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4197378.png)

![N-{1-[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4197399.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4197404.png)
![1-({4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}methyl)-2-naphthol](/img/structure/B4197420.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4197438.png)

